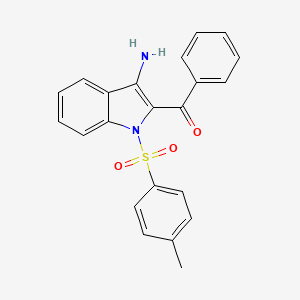
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- is a silicon-based compound with the molecular formula C22H40Si5. It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and/or organic groups. This compound is notable for its unique structure, which includes ten methyl groups and two phenyl groups attached to a pentasilane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. A common synthetic route includes the following steps:
Preparation of Chlorosilanes: Chlorosilanes are prepared by the chlorination of silanes.
Formation of Organolithium or Grignard Reagents: These reagents are prepared by reacting alkyl or aryl halides with lithium or magnesium in anhydrous conditions.
Reaction with Chlorosilanes: The organolithium or Grignard reagents are then reacted with chlorosilanes to form the desired pentasilane compound.
Industrial Production Methods
Industrial production of Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. Reactions are typically carried out under controlled temperature and pressure conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of catalysts and are carried out in inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the functional groups introduced.
Scientific Research Applications
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- involves its interaction with molecular targets through its silicon backbone. The compound can form stable bonds with various functional groups, allowing it to participate in a wide range of chemical reactions. The pathways involved include:
Formation of Siloxane Bonds: Through oxidation reactions.
Substitution Reactions:
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisilane: A simpler silane with two silicon atoms and six methyl groups.
Octamethyltrisilane: Contains three silicon atoms and eight methyl groups.
Decamethyltetrasilane: Comprises four silicon atoms and ten methyl groups.
Uniqueness
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- is unique due to its pentasilane backbone with extensive methyl and phenyl substitutions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
10536-53-5 |
|---|---|
Molecular Formula |
C22H40Si5 |
Molecular Weight |
445.0 g/mol |
IUPAC Name |
bis[[dimethyl(phenyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C22H40Si5/c1-23(2,21-17-13-11-14-18-21)25(5,6)27(9,10)26(7,8)24(3,4)22-19-15-12-16-20-22/h11-20H,1-10H3 |
InChI Key |
VFOIUXHYVDHQBP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


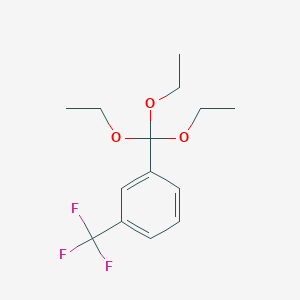
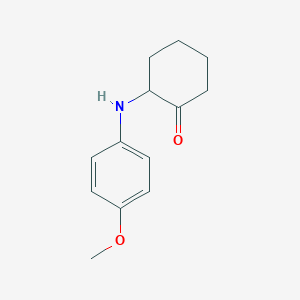
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)

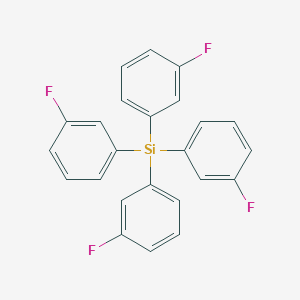

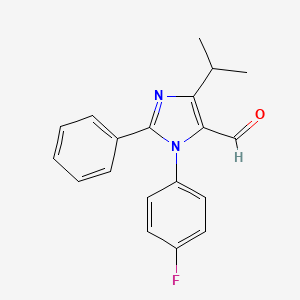
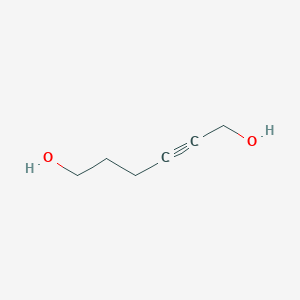

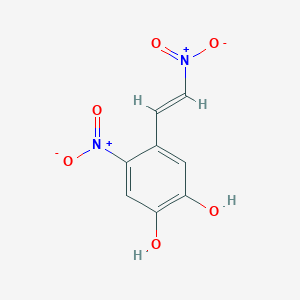

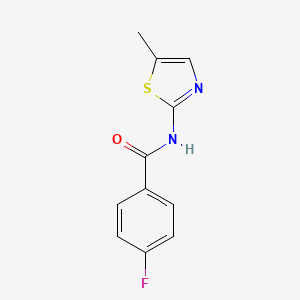
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)
